molecular formula C14H12N2O3 B3269271 N-(4-methylphenyl)-2-nitrobenzamide CAS No. 50623-00-2

N-(4-methylphenyl)-2-nitrobenzamide

Cat. No. B3269271
M. Wt: 256.26 g/mol
InChI Key: FDDBCXOUHQZYFF-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

Using the procedure described in Example 93, Part A, 4-methylaniline (9.3 mmol) and 2-nitrobenzoyl chloride (10.3 mmol) yielded 1.55 g (65%) of the title compound.
Quantity
9.3 mmol
Type
reactant
Reaction Step One
Quantity
10.3 mmol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15])([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:15])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
9.3 mmol
Type
reactant
Smiles
CC1=CC=C(N)C=C1
Step Two
Name
Quantity
10.3 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=CC=C(C=C2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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